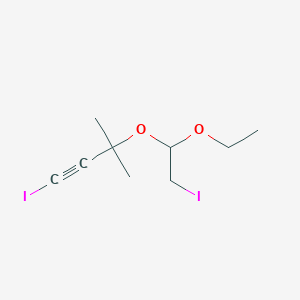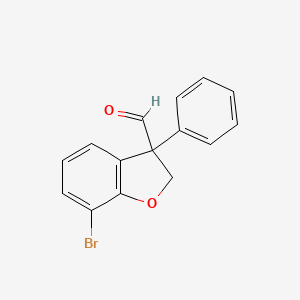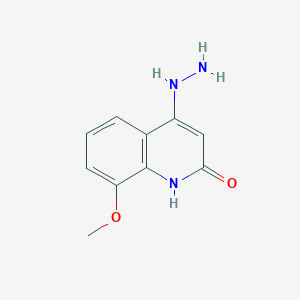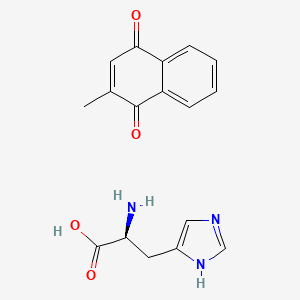
4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dihydropyridine ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the hydroxyl derivative.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the chlorine atom.
Scientific Research Applications
4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, inhibiting their function and thereby affecting cellular processes such as muscle contraction and neurotransmitter release. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.
Nicardipine: Similar in structure and function, used to manage high blood pressure.
Uniqueness
4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to other dihydropyridine derivatives.
Properties
CAS No. |
888297-43-6 |
|---|---|
Molecular Formula |
C18H11ClN2O |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11ClN2O/c19-16-9-5-4-8-13(16)14-10-17(12-6-2-1-3-7-12)21-18(22)15(14)11-20/h1-10H,(H,21,22) |
InChI Key |
CJLSYOOEQAZHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R)-7-Methyl-7H-furo[3,2-h][2]benzopyran-3,9(2H,6H)-dione](/img/structure/B12602838.png)
![3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12602848.png)


![2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-](/img/structure/B12602870.png)



![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)



![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)

